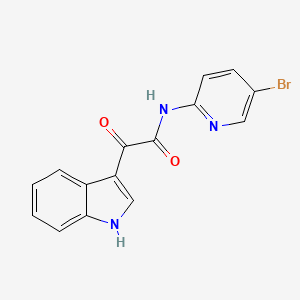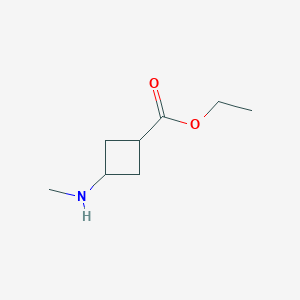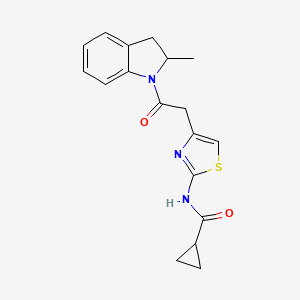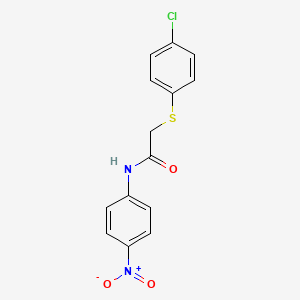![molecular formula C18H22N4O2 B2876495 Methyl 4-methyl-2-[4-(4-methylphenyl)piperazin-1-yl]pyrimidine-5-carboxylate CAS No. 1710202-79-1](/img/structure/B2876495.png)
Methyl 4-methyl-2-[4-(4-methylphenyl)piperazin-1-yl]pyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-methyl-2-[4-(4-methylphenyl)piperazin-1-yl]pyrimidine-5-carboxylate” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring containing two nitrogen atoms. The presence of these rings suggests that this compound might exhibit interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrimidine ring and the piperazine ring in separate steps, followed by their connection via a suitable linker . The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine and piperazine rings, as well as the methyl and carboxylate groups. These groups could potentially influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The pyrimidine and piperazine rings, as well as the methyl and carboxylate groups, could all potentially participate in reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact structure. The presence of the pyrimidine and piperazine rings, as well as the methyl and carboxylate groups, could influence these properties .Applications De Recherche Scientifique
Synthesis of Novel Heterocyclic Compounds
A study by Abu‐Hashem et al. (2020) describes the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, including derivatives of Methyl 4-methyl-2-[4-(4-methylphenyl)piperazin-1-yl]pyrimidine-5-carboxylate. These compounds were evaluated for their analgesic and anti-inflammatory activities, showcasing the compound's utility in generating biologically active molecules (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Capillary Electrophoresis of Related Substances
Ye et al. (2012) developed a nonaqueous capillary electrophoretic method for the separation of imatinib mesylate and related substances, including derivatives of the target compound. This method highlights the importance of such compounds in the quality control of pharmaceuticals (Ye, Huang, Li, Xiang, & Xu, 2012).
Antimicrobial and Antihypertensive Agents
Research by Bayomi et al. (1999) on the synthesis of 1,2,4-triazolol[1,5-alpha]pyrimidines, with structural similarities to the compound , explores their potential as antihypertensive agents. This indicates the compound's relevance in the development of cardiovascular therapeutics (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).
Tyrosine Kinase Inhibitors for Cancer Treatment
Zhang et al. (2005) discuss the synthesis of labeled compounds related to PD0205520, a potential inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) for cancer treatment. This underscores the compound's utility in cancer research and drug development (Zhang, Huang, & Huang, 2005).
DNA Cleavage and Anti-angiogenic Activities
Kambappa et al. (2017) synthesized novel derivatives of this compound to evaluate their anti-angiogenic and DNA cleavage activities. These findings indicate the potential application of these compounds in cancer therapy by inhibiting angiogenesis and affecting DNA integrity (Kambappa, Chandrashekara, Rekha, Shivaramu, & Palle, 2017).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as those containing a piperazine moiety, have been found to target a variety of disease states, including antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Mode of Action
Similar compounds have been shown to inhibit acetylcholinesterase (ache), a key enzyme in the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition .
Biochemical Pathways
Compounds with similar structures have been shown to influence the cholinergic system, which plays a crucial role in learning and memory .
Pharmacokinetics
It is noted that the piperazine moiety, a common structural motif in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Similar compounds have been shown to exhibit moderate acetylcholinesterase inhibitory activities in vitro .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Methyl 4-methyl-2-[4-(4-methylphenyl)piperazin-1-yl]pyrimidine-5-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as tyrosine kinases, which are crucial in cell signaling pathways . Additionally, it interacts with proteins involved in neuroinflammatory and neuroprotective processes, indicating its potential therapeutic applications . The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, thereby modulating their activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to inhibit the NF-kB inflammatory pathway, which plays a critical role in immune response and inflammation . Additionally, it affects the expression of genes related to endoplasmic reticulum stress and apoptosis, thereby influencing cell survival and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, its inhibition of tyrosine kinases involves binding to the enzyme’s active site, preventing substrate interaction and subsequent phosphorylation events . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and behavior .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound has shown stability under various conditions, although it may degrade under extreme pH or temperature . Long-term studies have indicated that it can have sustained effects on cellular processes, such as prolonged inhibition of inflammatory pathways and continuous modulation of gene expression .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it exhibits therapeutic effects, such as neuroprotection and anti-inflammatory activity . At higher doses, it may cause toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound undergoes phase I and phase II metabolic reactions, where it is modified to increase its solubility and facilitate excretion . These metabolic processes can affect the compound’s bioavailability and efficacy, influencing its overall pharmacological profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into cells via membrane transporters and distributed to specific organelles where it exerts its effects . The compound’s distribution can influence its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in specific cellular compartments, such as the endoplasmic reticulum and mitochondria . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action . The subcellular distribution can affect the compound’s ability to modulate cellular processes and achieve its therapeutic effects .
Propriétés
IUPAC Name |
methyl 4-methyl-2-[4-(4-methylphenyl)piperazin-1-yl]pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-13-4-6-15(7-5-13)21-8-10-22(11-9-21)18-19-12-16(14(2)20-18)17(23)24-3/h4-7,12H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVJTFSMGMDZCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C3=NC=C(C(=N3)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl)dimethanamine](/img/structure/B2876413.png)
![8'-chloro-1-(3,5-dimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2876414.png)


![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2876418.png)
![3-(4-chlorophenyl)-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2876419.png)


![1-[(4-fluorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2876423.png)


![N-(2,3-dimethylphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2876429.png)
![1-(benzo[d]isoxazol-3-yl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)methanesulfonamide](/img/structure/B2876430.png)

